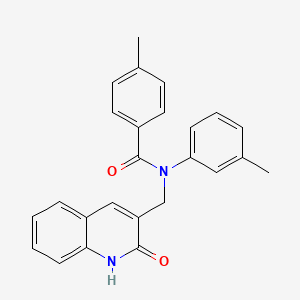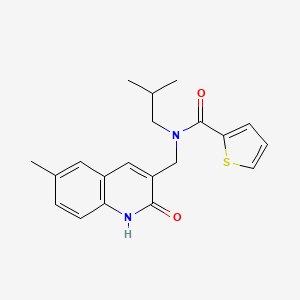
3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core substituted with a methoxy group and a 1,2,4-oxadiazole ring attached to a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The final step involves the coupling of the oxadiazole and quinoline moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to the corresponding hydrazide under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol has potential as a fluorescent probe due to its heterocyclic structure, which can exhibit interesting photophysical properties . It can be used to study biological processes at the molecular level.
Medicine
Medicinally, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development . Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics . It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, while the quinoline core can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate: A potassium-competitive acid blocker with potent H(+),K(+)-ATPase inhibitory activity.
3-(Trifluoromethyl)benzylamine: A compound with similar fluorophenyl substitution but different core structure.
Uniqueness
3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol is unique due to its combination of a quinoline core and an oxadiazole ring. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
特性
IUPAC Name |
3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3/c1-24-11-6-7-15-10(8-11)9-13(17(23)20-15)16-21-18(25-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCQQEARBGBNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7700768.png)
![N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700778.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7700807.png)
![N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B7700810.png)

![N-(2-methoxyphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7700820.png)
![1-(2-Fluorophenyl)-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine](/img/structure/B7700829.png)





![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B7700869.png)
